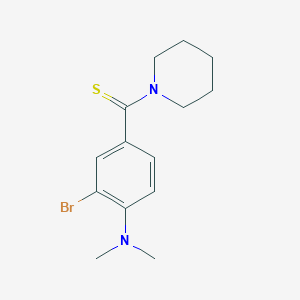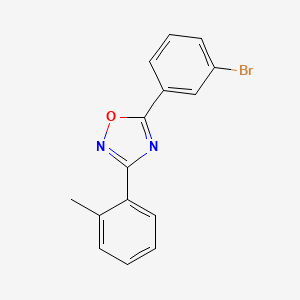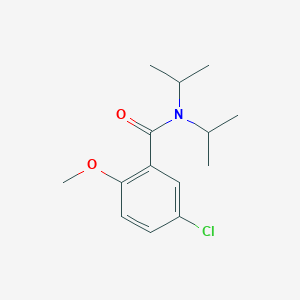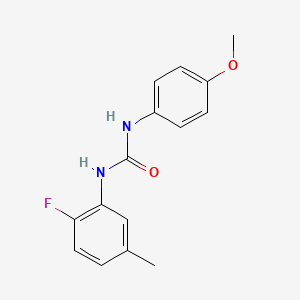![molecular formula C17H24N2O4 B5814157 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate](/img/structure/B5814157.png)
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a cyclopentylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by esterification with 3-cyclopentylpropanoic acid. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and solvents like dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate: Unique due to its specific structural features and functional groups.
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylbutanoate: Similar structure but with a butanoate moiety instead of propanoate.
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylacetate: Contains an acetate group instead of propanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-14-9-8-13(11-15(14)22-2)17(18)19-23-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZNEBWFDQWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CCC2CCCC2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-[(2,4-DIFLUOROPHENYL)METHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5814080.png)

![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)



![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)
![3-METHOXY-5-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE](/img/structure/B5814140.png)
![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)


